molecular formula C18H19N3O3S2 B2903298 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1252820-64-6

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2903298
CAS RN: 1252820-64-6
M. Wt: 389.49
InChI Key: WVJCTMAXRUPPFR-UHFFFAOYSA-N
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Description

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This core is substituted with an ethyl group at the 3-position and a sulfanyl-acetamide group at the 2-position. The acetamide group is further substituted with a 2-methoxy-5-methylphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thieno[3,2-d]pyrimidines can generally be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The exact method would depend on the specific substitutions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine core, along with the various substituents. The presence of the sulfanyl group would introduce a potential site for reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The sulfanyl group could potentially undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups and their arrangement within the molecule. Unfortunately, specific data for this compound is not available .

Future Directions

The thieno[3,2-d]pyrimidine core is a promising scaffold for the development of new drugs due to its diverse biological activities . Future research could explore the potential biological activities of this specific compound and its derivatives .

properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-21-17(23)16-12(7-8-25-16)20-18(21)26-10-15(22)19-13-9-11(2)5-6-14(13)24-3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCTMAXRUPPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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